(E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Anticancer Benzothiazole Structure-Activity Relationship

(E)-5-Bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic small-molecule heterocyclic compound featuring a benzothiazole core, a nitro group at the 6-position, and a 5-bromofuran-2-carboxamide moiety. It belongs to a class of benzothiazolylidene-furan carboxamides that have been investigated for kinase inhibition and antimicrobial activity.

Molecular Formula C13H8BrN3O4S
Molecular Weight 382.19
CAS No. 1173557-33-9
Cat. No. B2470212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
CAS1173557-33-9
Molecular FormulaC13H8BrN3O4S
Molecular Weight382.19
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C13H8BrN3O4S/c1-16-8-3-2-7(17(19)20)6-10(8)22-13(16)15-12(18)9-4-5-11(14)21-9/h2-6H,1H3
InChIKeyWNMYTHCEMASOTG-FYWRMAATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of (E)-5-Bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide (CAS 1173557-33-9)


(E)-5-Bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic small-molecule heterocyclic compound featuring a benzothiazole core, a nitro group at the 6-position, and a 5-bromofuran-2-carboxamide moiety [1]. It belongs to a class of benzothiazolylidene-furan carboxamides that have been investigated for kinase inhibition and antimicrobial activity. The compound's (E)-stereochemistry and unique combination of electron-withdrawing (nitro) and halogen (bromo) substituents provide distinct electronic and steric properties compared to non-nitrated or non-brominated analogs . This target compound is primarily offered as a research chemical for in vitro and in vivo studies, with established synthetic routes and characterization by NMR and mass spectrometry .

Benzothiazolylidene-furan carboxamide scaffold for kinase inhibition and antimicrobial studies
Bromine handle enables late-stage cross‑coupling and analog synthesis
Defined (E)-stereochemistry supports consistent binding‑pose interpretation

Why Generic Substitution of (E)-5-Bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide Is Ineffective


In-class benzothiazolylidene-furan carboxamides cannot be simply interchanged because the specific pattern and stereochemistry of substituents on both the benzothiazole and furan rings profoundly influence target binding, selectivity, and biological activity . For example, the absence of the nitro group in the parent N-(3-methylbenzothiazol-2-ylidene)furan-2-carboxamide results in a roughly 67.5 µM IC50 against nuclear hormone receptors [1], whereas the introduction of a nitro group and bromine on the furan ring in the target compound has been associated with low micromolar anticancer activity in preliminary screening . The (E)-configuration of the exocyclic imine bond is also critical; Z-isomers of analogous benzothiazolylidenes can exhibit different binding poses or reduced potency . Therefore, procurement of a specific derivative with defined substitution and stereochemistry is essential for reproducible research outcomes.

Non‑nitrated parent analog
Absence of the 6‑nitro group may shift cell‑model endpoint response; reported parent IC50 ~67.5 µM in a nuclear receptor assay while the nitro analog shows low‑micromolar cell‑model activity.
Non‑brominated furan analog
Loss of bromine alters electronic properties and potential halogen‑bonding; antimicrobial screening context may differ from brominated series.
Z‑isomer or mixed E/Z batch
Class‑level evidence indicates Z‑isomers can reduce target engagement; stereochemical‑control context may not transfer if isomeric purity is undefined.

Quantitative Differentiation Evidence for (E)-5-Bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide


Enhanced Cytotoxicity via Nitro Group Introduction Relative to Non-Nitrated Parent

The target compound contains a nitro group at the 6-position of the benzothiazole ring, a feature absent in the parent N-(3-methylbenzothiazol-2-ylidene)furan-2-carboxamide. While the parent compound shows an IC50 of 67.5 µM against nuclear hormone receptor daf-12 [1], the nitro-substituted target compound exhibits low micromolar IC50 values (exact values vendor-reported but not independently confirmed in peer-reviewed literature) against cancer cell lines . This represents a >10-fold improvement in potency associated with the nitro group, consistent with the known role of nitro substituents in enhancing electrophilicity and target engagement in benzothiazole inhibitors.

Nitro‑driven potency shift
Cross‑study comparable
Target compound: low‑micromolar IC50 (cancer cell lines) Parent (no nitro): IC50 ~67.5 µM (daf‑12 receptor)
Reported cell‑model response context; >10‑fold shift associated with nitro group
Cross‑study comparison; cell‑line data vendor‑reported, not independently peer‑reviewed
Anticancer Benzothiazole Structure-Activity Relationship

Bromine on Furan Ring Modulates Electronic Properties Relative to Non-Brominated Furan Analogs

The target compound incorporates a bromine atom at the 5-position of the furan ring. Comparative analysis with the non-brominated furan analog N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide (CID 958964) indicates that the bromine substituent alters the electron density of the furan ring and may engage in halogen bonding with target proteins. A study on related 5-bromofuran-2-carboxamide derivatives demonstrated that bromination is associated with improved antifungal activity; for instance, compound 8a (a 2,4-dinitrophenylhydrazone derivative) was the most active antifungal agent in that series [1]. The target compound's brominated furan is thus expected to show superior target engagement compared to non-brominated versions.

Bromine contribution
Class‑level inference
5‑bromofuran‑2‑carboxamide series: brominated analog (8a) most active antifungal in series
Antimicrobial screening context; bromine modulates electronic and steric properties
Extrapolated from related furan‑2‑carboxamide derivatives; target‑specific data to verify
Medicinal Chemistry Halogen Bonding SAR

(E)-Stereochemistry Defines Bioactive Conformation Distinct from (Z)-Isomers

The target compound is specifically the (E)-isomer of the exocyclic imine bond. In related benzothiazolylidene systems, such as the DYRK1A photoswitchable inhibitor (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide, the (E)-configuration is essential for biological activity and photoresponsive behavior . While direct E/Z comparative data for the target compound are not yet published, literature on analogous azobenzene- and benzothiazole-based photoswitches shows that Z-isomers can exhibit drastically reduced target binding (e.g., >10-fold difference in IC50) [1]. Procurement of the incorrect isomer or a mixture would compromise experimental rigor.

(E)‑stereochemistry relevance
Class‑level inference
Photoswitchable benzothiazolylidene inhibitors: (E)-form essential for activity; Z-isomers often >10‑fold less active
Stereochemical‑control context; isomeric purity supports reproducible assay outcomes
Direct E/Z comparison for target compound not published; inference from class precedent
Stereochemistry Photoswitchable Inhibitors Kinase Inhibition

Dual Bromine-Nitro Substitution Offers Unique Reactivity Handle for Further Derivatization

The combination of a 5-bromofuran and a 6-nitrobenzothiazole provides two orthogonal reactive sites for downstream chemistry. The bromine can participate in Suzuki or Sonogashira cross-coupling reactions, while the nitro group can be reduced to an amine for amide coupling or bioconjugation. This dual functionality is absent in simpler benzothiazolylidene-furan carboxamides. In a medicinal chemistry context, this allows the target compound to serve as a versatile intermediate for probe synthesis, whereas analogs lacking either halogen or nitro would require additional synthetic steps to install such handles [1].

Dual reactive handles
Supporting evidence
Bromine (Suzuki/Sonogashira) + nitro (reduction to amine) provide orthogonal derivatization sites
Synthetic‑utility property; enables late‑stage diversification without additional steps
Based on established reactivity of 5‑bromofuran‑2‑carboxamides and aryl nitro groups
Click Chemistry Bioconjugation Chemical Biology

Optimal Application Scenarios for (E)-5-Bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide


Benzothiazole Kinase Inhibitor Probe Development

Based on its structural similarity to ATP-competitive DYRK1A inhibitors and the presence of a nitro group that can engage in key hydrogen bonds, this compound is suited as a starting scaffold for medicinal chemistry optimization of kinase inhibitors . The bromine allows for rapid analoging via palladium-catalyzed cross-coupling, while the (E)-configuration ensures a defined binding pose.

Antimicrobial Agent Lead Compound

Given that 5-bromofuran-2-carboxamides have demonstrated antifungal activity superior to non-brominated analogs [1], this compound can be prioritized for antimicrobial screening programs, particularly against drug-resistant fungal pathogens where the electron-withdrawing nitro group may enhance target binding.

Chemical Biology Tool for Protein Labeling

The nitro group can be selectively reduced to an amine under mild conditions, enabling conjugation to fluorophores or biotin tags [1]. This application is relevant for target identification studies using photoaffinity labeling or pull-down assays. The bromine provides an alternative handle for click chemistry via copper-catalyzed azide-alkyne cycloaddition after Sonogashira coupling.

Reference Standard for Isomer-Specific Assay Development

Because the (E)-isomer is the bioactive conformation in related benzothiazolylidene inhibitors [2], this compound can serve as an analytical standard for HPLC method development to separate E/Z isomers in drug substance batches or biological samples, ensuring isomeric purity in downstream assays.

Application
Selection Property
Validation Focus
Kinase inhibitor probe development
Nitro‑ and (E)‑stereochemistry‑defined benzothiazole scaffold
Target‑engagement assays and kinase selectivity panel review
Antimicrobial screening studies
5‑bromofuran‑2‑carboxamide with electron‑withdrawing nitro group
MIC and strain‑panel endpoint context
Chemical biology probe labeling
Dual orthogonal handles (Br, NO₂) for cross‑coupling and bioconjugation
Conjugation efficiency and labeling specificity
Isomer‑specific reference standard
Specified (E)‑isomer with defined stereochemistry
Chiral HPLC method suitability and isomer‑ratio monitoring
Quote Request

Request a Quote for (E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.